molecular formula C22H29N B14711051 5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- CAS No. 23509-34-4

5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl-

Cat. No.: B14711051
CAS No.: 23509-34-4
M. Wt: 307.5 g/mol
InChI Key: AVEOVZQNVOYRMN-UHFFFAOYSA-N
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Description

5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- is a complex organic compound with a unique structure that includes a dibenzo[a,d]cycloheptene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- typically involves a multi-step process. One common method includes the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O). This reaction proceeds through an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (e.g., Br2, Cl2), Nucleophiles (e.g., NaOH, NH3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo[a,d]cycloheptatriene
  • Dibenzo[a,e]cycloheptatriene
  • Suberene

Uniqueness

What sets 5H-Dibenzo(a,d)cycloheptene-5-propylamine, 10,11-dihydro-beta,beta,N,N-tetramethyl- apart from similar compounds is its specific substitution pattern and the presence of the propylamine and tetramethyl groups

Properties

CAS No.

23509-34-4

Molecular Formula

C22H29N

Molecular Weight

307.5 g/mol

IUPAC Name

N,N,2,2-tetramethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine

InChI

InChI=1S/C22H29N/c1-22(2,16-23(3)4)15-21-19-11-7-5-9-17(19)13-14-18-10-6-8-12-20(18)21/h5-12,21H,13-16H2,1-4H3

InChI Key

AVEOVZQNVOYRMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C

Origin of Product

United States

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